5-Bromo-4-(4-propoxyphenyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound MFCD33022668 is a chemical entity with unique properties and applications. It is known for its stability and reactivity, making it a valuable compound in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of MFCD33022668 involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions, including the formation of intermediate compounds. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of MFCD33022668 is scaled up using optimized methods to ensure efficiency and cost-effectiveness. The industrial production methods often involve continuous flow processes and the use of advanced reactors to maintain consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions: MFCD33022668 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD33022668 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and catalyst presence, play a crucial role in determining the reaction’s outcome.
Major Products: The major products formed from the reactions of MFCD33022668 depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical structures and properties, which can be tailored for specific applications.
Aplicaciones Científicas De Investigación
MFCD33022668 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, MFCD33022668 is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of MFCD33022668 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action are often related to its chemical structure and reactivity.
Comparación Con Compuestos Similares
Similar Compounds: Compounds similar to MFCD33022668 include those with analogous chemical structures and properties. These compounds often share similar reactivity and applications but may differ in specific details such as stability, solubility, and biological activity.
Uniqueness: MFCD33022668 is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it a valuable compound for specialized applications where other similar compounds may not be as effective.
Conclusion
MFCD33022668 is a versatile compound with significant importance in various scientific fields Its unique properties and reactivity make it a valuable tool for research and industrial applications
Propiedades
Fórmula molecular |
C13H13BrN2O2 |
---|---|
Peso molecular |
309.16 g/mol |
Nombre IUPAC |
5-bromo-4-(4-propoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H13BrN2O2/c1-2-7-18-10-5-3-9(4-6-10)12-13(14)16-11(8-17)15-12/h3-6,8H,2,7H2,1H3,(H,15,16) |
Clave InChI |
ZUXQZAPDHBJZJQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.